molecular formula C12H16ClF3N2 B584678 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride CAS No. 1346599-46-9

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride

Cat. No.: B584678
CAS No.: 1346599-46-9
M. Wt: 280.719
InChI Key: MAYPMZXBXXKRJZ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is a chemical compound that features a pyridine ring substituted at the 3-position with an azepane ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Coupling with Pyridine: The pyridine ring can be coupled to the azepane ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: It may be used in the development of new materials with unique properties due to its trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azepane ring can modulate its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)azepane hydrochloride: Lacks the trifluoromethyl group, which may result in different biological activity and properties.

    5-(Trifluoromethyl)azepane hydrochloride: Lacks the pyridine ring, which may affect its binding affinity and selectivity.

    2-(Pyridin-3-yl)-5-methylazepane hydrochloride: Substituted with a methyl group instead of a trifluoromethyl group, which may influence its chemical reactivity and biological activity.

Uniqueness

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is unique due to the presence of both the pyridine ring and the trifluoromethyl group, which can confer distinct chemical and biological properties. The trifluoromethyl group is known for its ability to enhance metabolic stability and membrane permeability, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

2-pyridin-3-yl-5-(trifluoromethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.ClH/c13-12(14,15)10-3-4-11(17-7-5-10)9-2-1-6-16-8-9;/h1-2,6,8,10-11,17H,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYPMZXBXXKRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCCC1C(F)(F)F)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-46-9
Record name 1H-Azepine, hexahydro-2-(3-pyridinyl)-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346599-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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